molecular formula C12H10Br2N2 B1649436 6,6'-Bis(bromomethyl)-2,2'-bipyridine CAS No. 96517-97-4

6,6'-Bis(bromomethyl)-2,2'-bipyridine

Cat. No.: B1649436
CAS No.: 96517-97-4
M. Wt: 342.03 g/mol
InChI Key: NFQNNYSVIFMWGU-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 6,6’-bis(bromomethyl)- is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is characterized by the presence of bromomethyl groups at the 6 and 6’ positions of the bipyridine structure. It is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 6,6’-bis(bromomethyl)- typically involves the bromination of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

2,2’-Bipyridine+2NBS2,2’-Bipyridine, 6,6’-bis(bromomethyl)-\text{2,2'-Bipyridine} + 2 \text{NBS} \rightarrow \text{6,6'-Bis(bromomethyl)-2,2'-bipyridine} 2,2’-Bipyridine+2NBS→2,2’-Bipyridine, 6,6’-bis(bromomethyl)-

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 6,6’-bis(bromomethyl)- primarily undergoes substitution reactions due to the presence of bromomethyl groups. These groups are highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives .

Common Reagents and Conditions

Common reagents used in these substitution reactions include potassium carbonate (K2CO3), sodium hydride (NaH), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting 2,2’-Bipyridine, 6,6’-bis(bromomethyl)- with an amine can yield a bis(aminomethyl) derivative, which can be further functionalized for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 6,6’-bis(bromomethyl)- is primarily based on its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and cross-coupling .

Properties

IUPAC Name

2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQNNYSVIFMWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CC(=N2)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447900
Record name 2,2'-Bipyridine, 6,6'-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96517-97-4
Record name 6,6′-Bis(bromomethyl)-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96517-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, 6,6'-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6′-Bis(bromomethyl)-2,2′-bipyridyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T78FFH7QQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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